molecular formula C14H21N3O2 B8761430 2,5-Dimorpholinobenzenamine

2,5-Dimorpholinobenzenamine

Cat. No.: B8761430
M. Wt: 263.34 g/mol
InChI Key: LCNPODHXLLRXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimorpholinobenzenamine is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2,5-dimorpholin-4-ylaniline

InChI

InChI=1S/C14H21N3O2/c15-13-11-12(16-3-7-18-8-4-16)1-2-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2

InChI Key

LCNPODHXLLRXRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N3CCOCC3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(4-morpholino-3-nitrophenyl)morpholine (5600 mg, 19 mmol) in EtOAc was added stannous chloride, dihydrate (18 g, 95 mmol). The reaction was stirred at rt for 10 min and at reflux for 90 min. After this time LC/MS shows desired product. The reaction was cooled to rt and the precipitate was collected and washed with aq. 1N sodium hydroxide solution, water and brine and dried under vacuum overnight. After this time the solid was dissolved in EtOAc and washed with aq. 1N sodium hydroxide solution and brine, dried, filtered and evaporated in vacuo to give desired product. The filtrate was diluted with EtOAc (300 mL) and washed with aq. sodium hydroxide and brine, dried over magnesium sulfate, filtered and evaporated in vacuo to give additional desired product.
Name
4-(4-morpholino-3-nitrophenyl)morpholine
Quantity
5600 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride, dihydrate
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4,4′-(2-nitro-1,4-phenylene)dimorpholine (5.6 g, 19 mmol) in EtOAc (90 mL) was added stannous chloride, dihydrate (18 g, 95 mmol). The reaction was stirred at rt for 10 min and at reflux for 90 min. After this time the reaction was cooled to rt and a precipitate formed. The precipitate was collected and washed with 1N NaOH (40 mL), water (50 mL) and brine (50 mL) and dried under vacuum overnight. After this time the solid was dissolved in EtOAc (200 mL) and washed with 1N NaOH (30 mL) and brine (50 mL), dried over magnesium sulfate, filtered and evaporated in vacuo to give 2,5-dimorpholinoaniline.
Name
4,4′-(2-nitro-1,4-phenylene)dimorpholine
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride, dihydrate
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.